molecular formula C10H9F2NO4 B14041721 1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one

Cat. No.: B14041721
M. Wt: 245.18 g/mol
InChI Key: MOXAQUJGIHVFCL-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of difluoromethoxy and nitro groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a difluoromethoxy-substituted benzene derivative, followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(5-(Difluoromethoxy)-2-nitrophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H9F2NO4/c1-6(14)4-7-5-8(17-10(11)12)2-3-9(7)13(15)16/h2-3,5,10H,4H2,1H3

InChI Key

MOXAQUJGIHVFCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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